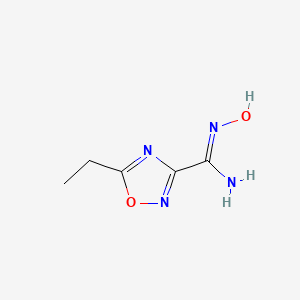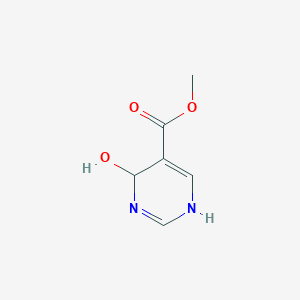
Tetrakis(methyldiphenylphosphine)nickel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis(methyldiphenylphosphine)nickel is a coordination compound with the molecular formula C53H53NiP3. It is known for its air sensitivity and is often used in various chemical reactions and industrial applications due to its unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetrakis(methyldiphenylphosphine)nickel can be synthesized through the reaction of nickel(II) chloride with methyldiphenylphosphine in the presence of a reducing agent. The reaction typically occurs in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Tetrakis(methyldiphenylphosphine)nickel undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(II) complexes.
Reduction: It can be reduced to form nickel(0) complexes.
Substitution: Ligand substitution reactions are common, where the methyldiphenylphosphine ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various nickel complexes with different oxidation states and ligand environments .
Wissenschaftliche Forschungsanwendungen
Tetrakis(methyldiphenylphosphine)nickel has several scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions.
Biology: The compound is studied for its potential interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fine chemicals and materials.
Wirkmechanismus
The mechanism of action of Tetrakis(methyldiphenylphosphine)nickel involves its ability to coordinate with various ligands and undergo redox reactions. The molecular targets and pathways involved include interactions with other metal centers and organic molecules, facilitating various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrakis(triphenylphosphine)palladium(0): A similar coordination compound with palladium instead of nickel.
Tetrakis(methoxydiphenylphosphine)nickel: A similar compound with methoxy groups instead of methyl groups.
Uniqueness
Tetrakis(methyldiphenylphosphine)nickel is unique due to its specific ligand environment and the resulting chemical properties. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound in scientific research and industry .
Eigenschaften
Molekularformel |
C52H52NiP4 |
|---|---|
Molekulargewicht |
859.6 g/mol |
IUPAC-Name |
methyl(diphenyl)phosphane;nickel |
InChI |
InChI=1S/4C13H13P.Ni/c4*1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;/h4*2-11H,1H3; |
InChI-Schlüssel |
GPHASTSDWFNWQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CP(C1=CC=CC=C1)C2=CC=CC=C2.CP(C1=CC=CC=C1)C2=CC=CC=C2.CP(C1=CC=CC=C1)C2=CC=CC=C2.CP(C1=CC=CC=C1)C2=CC=CC=C2.[Ni] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(2,3-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13102193.png)


![(R)-5-(Benzo[d]thiazol-2-yl)-2-(4-(4-methoxypyridin-2-yl)piperazin-1-yl)-6-(piperidin-3-ylamino)pyrimidin-4(3H)-one](/img/structure/B13102214.png)
![3-Oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B13102221.png)









